(R,R)-Phenyl-BPE
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Overview
Description
(R,R)-Phenyl-BPE, also known as (R,R)-1,2-bis(2,5-dimethylphospholano)benzene, is a chiral ligand used in asymmetric synthesis. It is a member of the bisphosphine family and is known for its high enantioselectivity in various catalytic reactions. This compound is particularly valuable in the field of organic chemistry for its ability to facilitate the formation of chiral molecules, which are essential in the production of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Phenyl-BPE typically involves the reaction of 1,2-dibromoethane with 2,5-dimethylphospholane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(R,R)-Phenyl-BPE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: this compound can participate in substitution reactions where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium or platinum catalysts, which facilitate cross-coupling reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound are often chiral molecules with high enantiomeric purity. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry
In chemistry, (R,R)-Phenyl-BPE is widely used as a chiral ligand in asymmetric catalysis. It is particularly effective in hydrogenation reactions, where it helps produce chiral alcohols and amines with high enantioselectivity.
Biology
In biological research, this compound is used to synthesize chiral molecules that can act as probes or inhibitors for various biological pathways. These chiral molecules are essential for studying the mechanisms of enzyme action and for developing new drugs.
Medicine
In medicine, this compound is used in the synthesis of chiral drugs. Many pharmaceuticals require high enantiomeric purity to be effective and safe, and this compound plays a crucial role in achieving this purity.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, including flavors, fragrances, and agrochemicals. Its ability to produce chiral molecules with high enantioselectivity makes it a valuable tool in the manufacturing process.
Mechanism of Action
The mechanism of action of (R,R)-Phenyl-BPE involves its role as a chiral ligand in catalytic reactions. It coordinates with metal catalysts, such as palladium or platinum, to form a complex that facilitates the formation of chiral products. The chiral environment created by this compound ensures that the products have high enantiomeric purity. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
- (S,S)-Phenyl-BPE
- (R,R)-Me-DuPhos
- (S,S)-Me-DuPhos
Uniqueness
(R,R)-Phenyl-BPE is unique in its ability to provide high enantioselectivity in a wide range of catalytic reactions. Compared to other similar compounds, it offers better performance in certain hydrogenation and cross-coupling reactions. Its versatility and effectiveness make it a preferred choice for many applications in asymmetric synthesis.
Properties
IUPAC Name |
1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHAZLMVLLIMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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